REACTION_CXSMILES
|
O[C:2]1([CH3:10])[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[CH2:3]1.[C:11]([O-:14])([O-])=O.[K+].[K+].FC1[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=1>CN(C=O)C>[CH:5]([C:4]1[CH:7]=[CH:8][C:9]([O:14][C:11]2[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=2)=[C:2]([CH3:10])[CH:3]=1)=[O:6] |f:1.2.3|
|
Name
|
3-hydroxy-3-methyl-benzaldehyde
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
OC1(CC(C=O)=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
906 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C#N)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
Add water and extract the aqueous layer with EtOAc
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Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine organic layers and dry over Na2SO4
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Type
|
CUSTOM
|
Details
|
purify by flash chromatography on silica gel (eluent: EtOAc/hexane 15/85)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC(=C(OC2=CC=C(C#N)C=C2)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |